![molecular formula C17H14BrNO3S B2559482 2-bromo-5-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide CAS No. 2034439-20-6](/img/structure/B2559482.png)
2-bromo-5-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-bromo-5-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide, also known as BMF, is a compound that has recently gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to possess significant antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be explored for its efficacy against various RNA and DNA viruses, contributing to the development of new antiviral medications.
Anti-inflammatory Properties
The indole nucleus, found in many bioactive compounds, has been associated with anti-inflammatory properties . By extension, the compound “2-bromo-5-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide” could be investigated for its potential to reduce inflammation, which is a common pathway in many diseases, including autoimmune disorders.
Anticancer Potential
Compounds with indole scaffolds have been identified to exhibit anticancer activities. A specific compound with a similar structure demonstrated notable anticancer activity, suggesting that our compound could be a candidate for cancer treatment research, possibly targeting specific cancer cell lines or mechanisms .
Antimicrobial Efficacy
The broad spectrum of biological activities of indole derivatives includes antimicrobial effects . This implies that “2-bromo-5-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide” may serve as a scaffold for developing new antimicrobial agents that could be effective against resistant strains of bacteria or fungi.
Enzyme Inhibition
Indole derivatives have been found to inhibit various enzymes, such as anticholinesterases . This property is crucial for treating conditions like Alzheimer’s disease. Therefore, our compound could be researched for its potential as an enzyme inhibitor, which could lead to the development of new therapeutic agents for neurodegenerative diseases.
Synthetic Applications in Organic Chemistry
The compound’s structure indicates potential utility in organic synthesis. For example, similar structures have been used in the catalytic protodeboronation of pinacol boronic esters, which is a key step in various synthetic pathways, including the formal total synthesis of complex organic molecules . This suggests that our compound could be a valuable building block in the synthesis of a wide range of organic compounds.
properties
IUPAC Name |
2-bromo-5-methoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3S/c1-21-12-2-4-15(18)14(8-12)17(20)19-9-13-3-5-16(22-13)11-6-7-23-10-11/h2-8,10H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJXCYSNMXCGMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.